

Spectroscopic Profile of 1,5-Dibromonaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dibromonaphthalene

Cat. No.: B1630475

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,5-Dibromonaphthalene**, a key building block in the synthesis of organic semiconductors.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in further research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR and MS analyses of **1,5-Dibromonaphthalene**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.93	d	8.7	H-4, H-8
7.78	d	7.5	H-2, H-6
7.34	dd	8.7, 7.5	H-3, H-7

Solvent: CDCl_3 , Reference: TMS

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
133.5	C-4a, C-8a
131.2	C-4, C-8
130.1	C-2, C-6
128.0	C-3, C-7
122.2	C-1, C-5

Solvent: Acetone-d6, Reference: TMS[2]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Assignment
3050	Aromatic C-H Stretch
1560	Aromatic C=C Stretch
1430	Aromatic C=C Stretch
880	C-H Bending
780	C-H Bending
650	C-Br Stretch

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
284	50	$[\text{M}]^+$ (^{79}Br , ^{79}Br)
286	100	$[\text{M}+2]^+$ (^{79}Br , ^{81}Br)
288	50	$[\text{M}+4]^+$ (^{81}Br , ^{81}Br)
205/207	$[\text{M}-\text{Br}]^+$	
126	$[\text{M}-2\text{Br}]^+$	

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

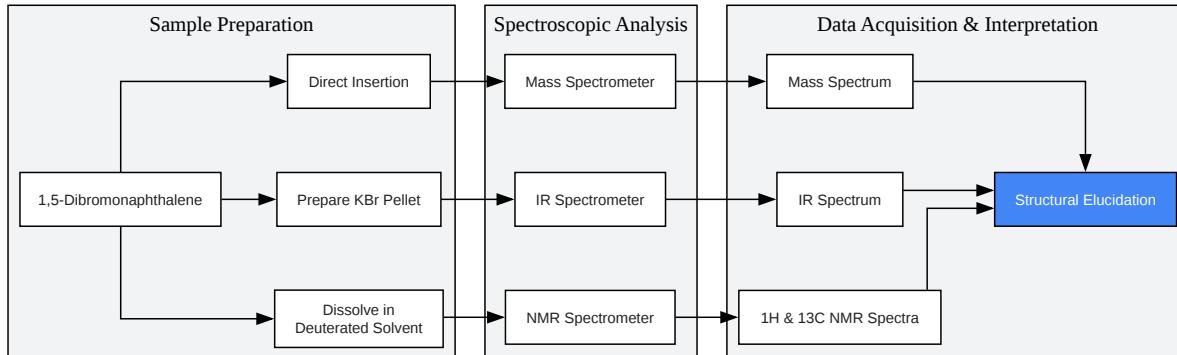
The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **1,5-Dibromonaphthalene** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or Acetone- d_6).^[3]
- Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal reference for the chemical shifts (0 ppm).^[4]
- Data Acquisition: The solution is transferred to an NMR tube. The ^1H and ^{13}C NMR spectra are acquired on an NMR spectrometer, such as a BRUKER AC-300.^[5] For ^{13}C NMR, a sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.^[6]

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of **1,5-Dibromonaphthalene** is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The infrared spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate contributions from the KBr and atmospheric CO_2 and H_2O .


Mass Spectrometry (MS)

- Sample Introduction: The **1,5-Dibromonaphthalene** sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).^[7]

- Ionization: The molecules are ionized, typically using electron ionization (EI), where a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M^+) and fragment ions.[7]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[7]
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus m/z .[7]

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1,5-Dibromonaphthalene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. spectrabase.com [spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mit.edu [web.mit.edu]
- 5. 1,5-Dibromonaphthalene | C₁₀H₆Br₂ | CID 637960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,5-Dibromonaphthalene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630475#spectroscopic-data-of-1-5-dibromonaphthalene-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com